2-(Benzylamino)-2-phenylacetonitrile
Overview
Description
2-(Benzylamino)-2-phenylacetonitrile is an organic compound that features a benzylamino group attached to a phenylacetonitrile backbone
Mechanism of Action
Target of Action
Benzylamine derivatives, which include 2-(benzylamino)-2-phenylacetonitrile, are known to interact with various biological targets . For instance, some benzylamine derivatives have been found to act as Wnt agonists, influencing cell growth and differentiation .
Mode of Action
For example, they can act as agonists, binding to their target receptors and initiating a biological response .
Biochemical Pathways
Benzylamine derivatives are known to be involved in various biochemical reactions . They can participate in N-alkylation of amines with alcohols, a reaction that is catalyzed by a Mn (I) pincer catalyst .
Pharmacokinetics
Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect .
Result of Action
Some benzylamine derivatives have been identified as senescence inducers, suggesting they may influence cell aging processes .
Action Environment
Factors such as ph and temperature can significantly impact the stability and reactivity of benzylamine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-2-phenylacetonitrile typically involves the reaction of benzylamine with benzyl cyanide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amine on the nitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-2-phenylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzylamino)-2-phenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with similar reactivity but lacking the nitrile group.
Phenylacetonitrile: Contains the nitrile group but lacks the benzylamino functionality.
2-(Benzylamino)-2-hydroxyalkyl derivatives: These compounds have additional hydroxyl groups, which can alter their reactivity and biological activity.
Uniqueness
2-(Benzylamino)-2-phenylacetonitrile is unique due to the presence of both the benzylamino and nitrile groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzylamino)-2-phenylacetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15,17H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYPYLRSDUWYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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